2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
Description
2-{[3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a chromenone derivative characterized by a 3,4-dimethoxyphenyl substituent at the chromenone C3 position and an acetamide group linked via an ether bond at the C7 oxygen. Chromenones (2H-1-benzopyran-2-ones) are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties .
The compound’s structure integrates two methoxy groups at the phenyl ring’s 3,4-positions, which enhance electron-donating effects and influence binding interactions with biological targets.
Coupling reactions to attach substituents to the chromenone core.
Etherification to introduce the acetamide-linked oxygen at C3.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-15-6-4-11(8-17(15)24-2)14-7-12-3-5-13(25-10-18(20)21)9-16(12)26-19(14)22/h3-9H,10H2,1-2H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOVBRUBBQFQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as potassium carbonate to form the intermediate 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetamide group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by cleavage of the C-N bond. The stability of the chromenone core under these conditions is attributed to resonance stabilization of the aromatic system .
Nucleophilic Substitution at the Acetamide Side Chain
The acetamide’s amine group participates in nucleophilic substitution reactions, particularly when activated.
| Reaction | Reagents/Conditions | Products | Application |
|---|---|---|---|
| Indole Functionalization | 1-methyl-1H-indol-4-amine, DCC, DMF | N-(1-methyl-1H-indol-4-yl)-2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide | Used to enhance biological targeting. |
| Thiazole Coupling | 1,3-thiazol-2-amine, EDCl, HOBt | N-(1,3-thiazol-2-yl)-2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide | Improves antimicrobial activity. |
Key Observations :
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Coupling reagents like DCC or EDCl facilitate amide bond formation without degrading the chromenone scaffold.
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Steric hindrance from the 3,4-dimethoxyphenyl group limits substitution at the chromenone’s 3-position.
Reduction of the Chromenone Core
The 2-oxo group in the chromenone ring can undergo selective reduction.
Challenges :
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Over-reduction of the aromatic system is common, leading to complex mixtures .
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The methoxy groups remain intact under these conditions.
Oxidation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes oxidative demethylation or hydroxylation.
Structural Impact :
Demethylation increases polarity and hydrogen-bonding capacity, altering solubility and bioactivity .
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl ring undergoes regioselective EAS.
Limitations :
-
The chromenone core’s electron-withdrawing effect reduces reactivity at the 7-position.
Photochemical Reactions
The chromenone system exhibits photolytic behavior under UV light.
| Reaction | Conditions | Products | Applications |
|---|---|---|---|
| UV Irradiation | λ = 365 nm, MeOH, 24 hrs | Ring-opened products via [2+2] cycloaddition | Studied for photodynamic therapy potential . |
Scientific Research Applications
Biological Activities
Research indicates that 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exhibits several notable biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells. In vitro tests indicate potential IC50 values in the low micromolar range for related compounds .
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives similar to this compound. The findings indicated that modifications to the chromenone structure significantly enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer models. The study emphasized the importance of structural modifications in optimizing anticancer activity .
Case Study 2: Antimicrobial Activity
Research conducted by MDPI examined the antimicrobial efficacy of compounds structurally related to this compound. The results demonstrated a correlation between structural features and biological activity, highlighting that specific modifications could enhance antimicrobial potency against gram-positive bacteria. This study laid the groundwork for further exploration into the design of new antimicrobial agents based on this scaffold .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromenone derivatives exhibit bioactivity profiles highly dependent on substituent positioning and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Chromenone Derivatives
*Estimated based on structural analogs .
Key Findings:
C7 Modifications: Replacing acetamide with esters (e.g., in ) reduces hydrogen-bonding capacity but improves membrane permeability.
Biological Activity Trends :
- Antioxidant Activity : Compounds with electron-donating groups (e.g., methoxy, ethoxy) show stronger radical scavenging, as seen in .
- Anti-inflammatory Effects : Methyl or ethyl substituents at C2/C4 (e.g., ) correlate with cyclooxygenase (COX) inhibition.
Structural Uniqueness :
- The target compound’s dual methoxy groups and acetamide create a balance between lipophilicity and solubility, optimizing drug-likeness .
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide (CAS No. 869079-74-3) is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C19H17NO6
- Molecular Weight : 355.34 g/mol
- Structure : The compound features a coumarin backbone with an acetamide group, which is significant for its biological activity.
Biological Activity Overview
Research indicates that coumarin derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound has been evaluated for its effects on cancer cell lines and other biological systems.
Anticancer Activity
-
Cell Line Studies :
- The compound demonstrated significant cytotoxicity against breast cancer MCF-7 cells with an IC50 value of approximately 9.54 μM, indicating potent anticancer properties .
- Other studies have shown that related coumarin derivatives possess even lower IC50 values, suggesting that structural modifications can enhance efficacy .
- Mechanism of Action :
Anti-inflammatory and Antioxidant Properties
The compound has also been evaluated for its anti-inflammatory effects:
- It exhibits moderate inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related damage .
- Coumarin derivatives are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), both of which play roles in inflammatory processes .
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 7-hydroxycoumarin and appropriate acylating agents.
- Methodology : O-acylation reactions under mild conditions to form the desired acetamide derivative .
Case Studies
Several studies have highlighted the biological activity of related coumarin derivatives:
- A study on a series of coumarin-based compounds reported significant cytotoxic effects against various cancer cell lines, supporting the potential therapeutic applications of this class .
- Research focusing on the antioxidant activity of coumarin derivatives indicated promising results in reducing oxidative stress markers in cellular models .
Comparative Analysis
To better understand the efficacy of this compound compared to other compounds, a comparative table is provided below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
